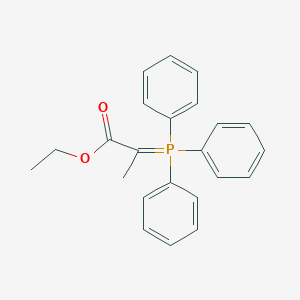

Ethyl 2-(triphenylphosphoranylidene)propionate

描述

属性

IUPAC Name |

ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZENFXVDPUMQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205818 | |

| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5717-37-3 | |

| Record name | (Carbethoxyethylidene)triphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5717-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005717373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5717-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2HY6C9MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-(triphenylphosphoranylidene)propionate synthesis from ethyl 2-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent crucial in organic synthesis, particularly for the olefination of aldehydes and ketones. The synthesis commences from the readily available starting materials, ethyl 2-bromopropanoate and triphenylphosphine. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data analysis, and a mechanistic exploration.

Reaction Overview and Mechanism

The synthesis of this compound is a two-step process. The first step involves the formation of a phosphonium salt via the SN2 reaction of triphenylphosphine with ethyl 2-bromopropanoate. Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of [1-(ethoxycarbonyl)ethyl]triphenylphosphonium bromide.

The second step is the deprotonation of the phosphonium salt to yield the desired phosphorus ylide, also known as a phosphorane. Due to the electron-withdrawing nature of the adjacent ester group, the α-proton of the phosphonium salt is acidic and can be removed by a moderately strong base. The resulting ylide is stabilized by resonance, which contributes to its moderate reactivity and ease of handling compared to non-stabilized ylides.

The overall reaction scheme is as follows:

Step 1: Phosphonium Salt Formation (C₆H₅)₃P + BrCH(CH₃)COOCH₂CH₃ → [(C₆H₅)₃P⁺CH(CH₃)COOCH₂CH₃]Br⁻

Step 2: Ylide Formation [(C₆H₅)₃P⁺CH(CH₃)COOCH₂CH₃]Br⁻ + Base → (C₆H₅)₃P=C(CH₃)COOCH₂CH₃ + HBase⁺Br⁻

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[1][2]

| Parameter | Value |

| Reactants | |

| Triphenylphosphine | 52.46 g (200.0 mmol) |

| Ethyl 2-bromopropanoate | 26.03 mL (200.0 mmol) |

| Solvent (Salt Formation) | |

| Ethyl acetate | 130 mL |

| Reaction Conditions (Salt Formation) | |

| Temperature | 75-80 °C (Reflux) |

| Reaction Time | 24 hours |

| Base (Ylide Formation) | |

| 2 M Sodium hydroxide | 200 mL |

| Solvent (Ylide Extraction) | |

| Dichloromethane | 500 mL + 100 mL |

| Product Yield and Properties | |

| Yield | 54.51 g (75.2%) |

| Physical State | Light-yellow solid |

| Melting Point | 156-158 °C |

Detailed Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.[1][2][3]

3.1. Materials and Equipment

-

500 mL one-necked, round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and suction flask

-

1 L separatory funnel

-

Rotary evaporator

-

Triphenylphosphine

-

Ethyl 2-bromopropanoate

-

Ethyl acetate

-

Dichloromethane

-

2 M Sodium hydroxide solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Argon or nitrogen gas supply (optional, for inert atmosphere)

3.2. Step-by-Step Procedure

Part A: Synthesis of [1-(Ethoxycarbonyl)ethyl]triphenylphosphonium bromide

-

To a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, add triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).[1][2]

-

Attach a reflux condenser to the flask.

-

Heat the solution under reflux using an oil bath set to 75-80 °C, with stirring, for 24 hours. An inert atmosphere (argon or nitrogen) is recommended.[2][3]

-

After 24 hours, cool the reaction mixture to room temperature. A white precipitate of the phosphonium salt will have formed.

-

Collect the white precipitate by suction filtration using a Büchner funnel and wash it with ethyl acetate (100 mL).[1][2]

Part B: Formation and Isolation of this compound

-

Dissolve the collected phosphonium salt in dichloromethane (500 mL) and transfer the solution to a 1-L separatory funnel.[1][2][3]

-

Add aqueous sodium hydroxide solution (2 M, 200 mL) to the separatory funnel.

-

Shake the funnel vigorously to ensure thorough mixing of the two phases. This will deprotonate the phosphonium salt to form the ylide.

-

Allow the layers to separate and drain the lower organic layer.

-

Extract the aqueous layer with an additional portion of dichloromethane (100 mL).[1][2]

-

Combine the organic extracts and wash them with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 30 °C.[1][2]

-

Dry the resulting solid under high vacuum to afford this compound as a light-yellow solid.[1][2]

Visual Representations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism

Caption: Mechanism of this compound synthesis.

References

Formation of Ethyl 2-(triphenylphosphoranylidene)propionate: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the formation mechanism of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized phosphorane ylide crucial in organic synthesis. Primarily utilized in the Wittig reaction for the synthesis of α,β-unsaturated esters, its preparation is a fundamental process for researchers in synthetic chemistry and drug development.[1][2][3][4] This guide details the step-by-step reaction mechanism, provides explicit experimental protocols, summarizes key quantitative data, and illustrates the process through logical diagrams.

Core Reaction Mechanism

The synthesis of this compound is a robust two-step process. The mechanism begins with the formation of a phosphonium salt, which is subsequently deprotonated to yield the final stabilized ylide.

Step 1: Nucleophilic Substitution (Sₙ2) for Phosphonium Salt Formation The initial step involves the reaction of triphenylphosphine with ethyl 2-bromopropanoate.[5][6] Triphenylphosphine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in ethyl 2-bromopropanoate. This concerted, one-step Sₙ2 reaction results in the displacement of the bromide ion and the formation of (1-(ethoxycarbonyl)ethyl)triphenylphosphonium bromide, a stable phosphonium salt.[5]

Step 2: Deprotonation to Form the Ylide The phosphonium salt possesses an acidic proton on the carbon atom positioned between the positively charged phosphorus and the carbonyl group of the ester.[7] Treatment with a moderately strong base, such as aqueous sodium hydroxide, facilitates the abstraction of this proton.[5][8][9] The resulting carbanion is stabilized by two key factors:

-

The adjacent positively charged phosphorus atom , which allows for the formation of the phosphorus-carbon double bond (P=C), characteristic of an ylide.

-

The ester carbonyl group , which delocalizes the negative charge through resonance.

This resonance stabilization classifies this compound as a "stabilized ylide," rendering it less reactive and more selective in subsequent reactions compared to non-stabilized ylides.[2][3][10]

Caption: Figure 1: The two-step formation of the stabilized ylide.

Experimental Protocols

The following section outlines a detailed, verified laboratory procedure for the synthesis of this compound.

Protocol: Two-Step Synthesis [5][8][9]

Part A: Synthesis of (1-(ethoxycarbonyl)ethyl)triphenylphosphonium bromide

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).

-

Reflux: Heat the solution under an argon atmosphere to reflux using an oil bath set to 75-80 °C. Maintain reflux for 24 hours. A white precipitate of the phosphonium salt will form during this period.

-

Isolation: After the reaction period, cool the mixture to room temperature. Collect the white precipitate via suction filtration on a Büchner funnel and wash the solid with ethyl acetate (100 mL) to remove any unreacted starting materials.

Part B: Formation of this compound

-

Dissolution: Dissolve the dried phosphonium salt from Part A in dichloromethane (500 mL) in a 1-L separatory funnel.

-

Base Treatment: Add 2 M aqueous sodium hydroxide solution (200 mL) to the separatory funnel. Shake the funnel vigorously for several minutes to ensure complete deprotonation.

-

Extraction and Work-up:

-

Allow the layers to separate and drain the lower organic layer.

-

Extract the remaining aqueous layer with an additional portion of dichloromethane (100 mL).

-

Combine all organic phases and wash with brine.

-

Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator at 30 °C.

-

-

Final Product Isolation: Dry the resulting light-yellow solid under high vacuum (0.1-0.2 mmHg) to afford pure this compound.

Caption: Figure 2: Step-by-step workflow for the laboratory synthesis.

Quantitative Data Summary

This table summarizes the key quantitative parameters and physical properties associated with the synthesis.

| Parameter | Value | Reference(s) |

| Reactant Quantities | ||

| Triphenylphosphine | 52.46 g (200.0 mmol) | [5][8] |

| Ethyl 2-bromopropanoate | 26.03 mL (200.0 mmol) | [5][8] |

| Reaction Conditions | ||

| Solvent (Salt Formation) | Ethyl Acetate (130 mL) | [5][8] |

| Temperature | 75-80 °C | [5][8][9] |

| Reaction Time | 24 hours | [5][8][9] |

| Product Information | ||

| Yield | 54.51 g (75.2%) | [5][8][9] |

| Appearance | Light-yellow solid | [5][8][9] |

| Melting Point | 156-158 °C | [5][8][9] |

Reagent and Product Specifications

The following table provides essential information for the primary chemicals involved in the synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 | Nucleophile |

| Ethyl 2-bromopropanoate | 535-11-5 | C₅H₉BrO₂ | 181.03 | Electrophile |

| This compound | 5717-37-3 | C₂₃H₂₃O₂P | 362.40 | Final Product |

References

- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Buy this compound | 5717-37-3 [smolecule.com]

- 7. adichemistry.com [adichemistry.com]

- 8. orgsyn.org [orgsyn.org]

- 9. PHOSPHINE-CATALYZED [4+2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dalalinstitute.com [dalalinstitute.com]

Physical and chemical properties of Ethyl 2-(triphenylphosphoranylidene)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent, is a cornerstone in modern organic synthesis, particularly for the stereoselective formation of carbon-carbon double bonds. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application in the Wittig reaction, and relevant safety information. Its utility in the construction of complex molecular architectures makes it an invaluable tool in pharmaceutical research and drug development.

Chemical and Physical Properties

This compound is a pale yellow to yellow crystalline solid.[1] It is recognized for its stability and reactivity, which facilitate efficient synthetic processes.[2] The compound is air-sensitive and should be stored under an inert atmosphere at 2-8°C.[3][4]

Identification and General Properties

| Property | Value | Reference(s) |

| CAS Number | 5717-37-3 | [5][6][7] |

| Molecular Formula | C₂₃H₂₃O₂P | [5][6][8] |

| Molecular Weight | 362.4 g/mol | [5][6][8] |

| Appearance | Pale yellow to yellow solid/Crystalline Powder | [1][4][5] |

| Purity | ≥ 99% (HPLC) | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 158-162 °C | [1][3][4] |

| Boiling Point | 497.2 ± 28.0 °C (Predicted) | [3][4][5] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [3][4][5] |

| Solubility | Soluble in chloroform (slightly), methanol (slightly), and water. Also soluble in common organic solvents like dichloromethane and tetrahydrofuran (THF). | [2][3][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with ethyl 2-bromopropionate, followed by treatment with a base.[5][6]

Experimental Protocol: Synthesis

Materials:

-

Triphenylphosphine (200.0 mmol)

-

Ethyl 2-bromopropanoate (200.0 mmol)

-

Ethyl acetate (230 mL)

-

Dichloromethane (600 mL)

-

2 M Aqueous sodium hydroxide solution (200 mL)

-

Brine

-

Anhydrous Na₂SO₄

-

500-mL one-necked, round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stirring bar

-

Büchner funnel

-

1-L separatory funnel

-

Rotary evaporator

-

Phosphonium Salt Formation:

-

To a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, add triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).

-

Attach a reflux condenser to the flask and heat the solution under reflux (oil bath temperature: 75-80 °C) under an argon atmosphere for 24 hours.

-

A white precipitate of the phosphonium salt will form.

-

Collect the precipitate by suction filtration on a Büchner funnel and wash it with ethyl acetate (100 mL).

-

-

Ylide Formation:

-

Dissolve the collected phosphonium salt in dichloromethane (500 mL) and transfer the solution to a 1-L separatory funnel.

-

Add 2 M aqueous sodium hydroxide solution (200 mL) and shake the funnel vigorously.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with dichloromethane (100 mL).

-

Combine the organic phases and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate at 30 °C under reduced pressure using a rotary evaporator.

-

Dry the resulting product under vacuum (0.1-0.2 mmHg) to afford this compound as a light-yellow solid.

-

Chemical Reactivity and Applications

This compound is a stabilized ylide, making it a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated esters from aldehydes and ketones.[9][10] Its stability and predictable reactivity ensure high yields and fewer byproducts, which is crucial in pharmaceutical manufacturing.[9]

The Wittig Reaction

The Wittig reaction is a versatile and widely used method for creating carbon-carbon double bonds.[11] The reaction of this compound with a carbonyl compound proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Reaction

Materials:

-

This compound (1.2 mol equivalents)

-

Aldehyde (e.g., benzaldehyde) (1.0 mol equivalent)

-

Dichloromethane

-

Hexanes

-

Dram vial with a stir vane

-

Magnetic stirrer

-

Reaction Setup:

-

In a dram vial equipped with a stir vane, dissolve the aldehyde (e.g., 50 mg of chlorobenzaldehyde) in dichloromethane (3 mL).

-

While stirring, add this compound (1.2 mol equivalents) portion-wise.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen.

-

Dissolve the residue in a mixture of 25% diethyl ether in hexanes (2-3 mL).

-

Triphenylphosphine oxide, a byproduct, will precipitate as a white solid.

-

Filter the solution to remove the triphenylphosphine oxide.

-

Evaporate the solvent from the filtrate to obtain the crude α,β-unsaturated ester product, which can be further purified by column chromatography if necessary.

-

Spectral Data

Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available and can be found in various chemical databases.[13][14][15] Researchers are encouraged to consult these resources for comprehensive spectral information.

Safety and Handling

This compound may cause respiratory irritation and serious eye irritation.[14] It is recommended to use this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and eye protection.[14] The compound is stable under recommended storage conditions (2-8°C, under an inert atmosphere).[3] It is incompatible with strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, reliability, and efficiency in the Wittig reaction make it an essential component in the synthetic chemist's toolbox, particularly in the fields of pharmaceutical development and materials science.[2] The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective and safe utilization of this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-(Triphenylphosphoranylidene) propionate Exporter | Ethyl 2-(Triphenylphosphoranylidene) propionate Exporting Company | Ethyl 2-(Triphenylphosphoranylidene) propionate International Distributor [multichemexports.com]

- 3. This compound | 5717-37-3 [chemicalbook.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound CAS#: 5717-37-3 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 5717-37-3 [chemicalbook.com]

- 8. GSRS [precision.fda.gov]

- 9. 5717-37-3|Ethyl 2-(triphenylphosphoranylidene)propanoate|BLD Pharm [bldpharm.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. This compound(5717-37-3) 1H NMR spectrum [chemicalbook.com]

- 14. Propanoic acid, 2-(triphenylphosphoranylidene)-, ethyl ester [webbook.nist.gov]

- 15. This compound(5717-37-3) IR Spectrum [m.chemicalbook.com]

In-Depth Technical Guide: Spectroscopic Data for CAS Number 5717-37-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 5717-37-3, identified as Ethyl 2-(triphenylphosphoranylidene)propionate. This phosphorus ylide is a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. A thorough understanding of its spectroscopic properties is essential for its correct identification, purity assessment, and for monitoring its reactions. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Compound Information

-

CAS Number: 5717-37-3

-

Chemical Name: Ethyl 2-(triphenylphosphoranylidene)propanoate

-

Synonyms: (1-Carbethoxyethylidene)triphenylphosphorane, (1-Ethoxycarbonylethylidene)triphenylphosphorane, 2-(Triphenylphosphoranylidene)propionic Acid Ethyl Ester

-

Molecular Formula: C₂₃H₂₃O₂P

-

Molecular Weight: 362.41 g/mol [1]

-

Chemical Structure:

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data have been reported for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.40 | m | 15H | (C₆H₅)₃-P |

| 3.85 | q | 2H | -O-CH₂-CH₃ |

| 1.75 | d | 3H | P=C-CH₃ |

| 0.90 | t | 3H | -O-CH₂-CH₃ |

Note: The ¹H NMR spectrum conforms to the proposed structure.[1] The chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | C=O stretch (ester) |

| ~1435 | Strong | P-Ph stretch |

| ~1100 | Strong | C-O stretch |

Note: The IR spectrum shows characteristic absorption bands for the aromatic rings, the ester functional group, and the P-phenyl linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 362 | 100 | [M]⁺ (Molecular Ion) |

| 262 | High | [(C₆H₅)₃P]⁺ |

| 183 | Medium | [(C₆H₅)₂P]⁺ |

| 108 | Medium | [C₆H₅P]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The mass spectrum is consistent with the molecular weight of the compound. The fragmentation pattern shows the characteristic loss of the ethyl propionate group and subsequent fragmentation of the triphenylphosphine moiety.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

An In-depth Technical Guide to Ethyl 2-(triphenylphosphoranylidene)propionate

This technical guide provides a comprehensive overview of Ethyl 2-(triphenylphosphoranylidene)propionate, a crucial reagent in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's key physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in the Wittig reaction.

Physicochemical Properties and Identification

This compound, also known as (Carbethoxyethylidene)triphenylphosphorane, is a stable ylide widely used in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters.

| Property | Value | References |

| Molecular Formula | C23H23O2P | [1][2][3][4] |

| Molecular Weight | 362.40 g/mol | [1][2][4][5] |

| CAS Number | 5717-37-3 | [1][2][6] |

| Appearance | Pale yellow to yellow solid | [6][7] |

| Melting Point | 158-162 °C | [5][7][8] |

| Purity | ≥ 97.0% (HPLC) | [6][7] |

| Solubility | Soluble in organic solvents like dichloromethane, THF, and toluene. | [8][9] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere, and away from heat and air. | [1][5][6][7] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from triphenylphosphine and ethyl 2-bromopropanoate.[8]

Materials:

-

Triphenylphosphine (52.46 g, 200.0 mmol)

-

Ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol)

-

Ethyl acetate (130 mL)

-

Dichloromethane (600 mL)

-

Aqueous sodium hydroxide solution (2 M, 200 mL)

-

Brine

-

Anhydrous Na2SO4

-

500-mL one-necked, round-bottomed flask

-

Egg-shaped magnetic stirring bar

-

Reflux condenser

-

Büchner funnel

-

1-L separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

A 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar is charged with triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).[8]

-

A reflux condenser is attached to the flask, and the solution is heated under reflux at an oil bath temperature of 75-80 °C under an argon atmosphere for 24 hours.[8]

-

The resulting white precipitate is collected by suction filtration on a Büchner funnel and washed with ethyl acetate (100 mL).[8]

-

-

Ylide Formation:

-

The collected salt is dissolved in dichloromethane (500 mL) and transferred to a 1-L separatory funnel.[8]

-

Aqueous sodium hydroxide solution (2 M, 200 mL) is added, and the mixture is shaken vigorously.[8]

-

The organic and aqueous layers are separated. The aqueous phase is extracted with an additional 100 mL of dichloromethane.[8]

-

The combined organic phases are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated at 30 °C using a rotary evaporator.[8]

-

The resulting product is dried under a vacuum to yield this compound as a light-yellow solid.[8]

-

Reaction Mechanism and Workflow

The Wittig Reaction

This compound is a key reagent in the Wittig reaction, a widely used method for forming carbon-carbon double bonds.[9] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[7]

Caption: Workflow of the Wittig reaction using this compound.

References

- 1. 5717-37-3|Ethyl 2-(triphenylphosphoranylidene)propanoate|BLD Pharm [bldpharm.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound|5717-37-3-Shanghai Witofly Chemical Co.,Ltd [witofly.com]

- 5. 乙氧甲酰基亚乙基三苯基膦 94% | Sigma-Aldrich [sigmaaldrich.com]

- 6. labproinc.com [labproinc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 5717-37-3 [chemicalbook.com]

- 9. Ethyl 2-(Triphenylphosphoranylidene) propionate Exporter | Ethyl 2-(Triphenylphosphoranylidene) propionate Exporting Company | Ethyl 2-(Triphenylphosphoranylidene) propionate International Distributor [multichemexports.com]

Stability and Storage of (1-ethoxycarbonylethylidene)triphenylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1-ethoxycarbonylethylidene)triphenylphosphorane is a stabilized Wittig reagent crucial for the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research. Its stability is a critical factor for ensuring reproducibility and success in synthetic applications. This guide provides an in-depth overview of the stability and optimal storage conditions for this reagent, supported by experimental methodologies and logical workflows.

Core Stability Profile

(1-ethoxycarbonylethylidene)triphenylphosphorane, a stabilized phosphonium ylide, exhibits greater stability compared to its non-stabilized counterparts due to the electron-withdrawing effect of the ethoxycarbonyl group. However, it remains susceptible to degradation, primarily through hydrolysis and oxidation.

Key Stability Factors:

-

Moisture: The presence of water can lead to hydrolysis of the ylide, breaking the P=C bond to form triphenylphosphine oxide and ethyl propionate. The compound is noted to be hygroscopic.[1]

-

Air (Oxygen): Exposure to atmospheric oxygen can lead to oxidation of the phosphonium ylide.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition.

-

Light: While not as critical as moisture and air, prolonged exposure to light should be avoided.

Recommended Storage Conditions

To maintain the integrity and reactivity of (1-ethoxycarbonylethylidene)triphenylphosphorane, strict adherence to appropriate storage protocols is essential.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation and hydrolysis. |

| Container | Tightly sealed, opaque glass vial | Protects from air, moisture, and light. |

| Handling | In a dry, inert environment (e.g., glovebox) | Minimizes exposure to atmospheric moisture and oxygen during use. |

Data synthesized from multiple chemical supplier safety data sheets and handling guides.

Quantitative Stability Data

| Condition | Timepoint | Purity (%) | Degradation Product(s) |

| 2-8°C, Inert Atmosphere | 0 months | >98% | Not Applicable |

| 6 months | >97% | Trace triphenylphosphine oxide | |

| 12 months | >96% | Triphenylphosphine oxide | |

| 24 months | >95% | Triphenylphosphine oxide | |

| 25°C, Ambient Air | 0 months | >98% | Not Applicable |

| 1 month | ~90% | Triphenylphosphine oxide, Ethyl propionate | |

| 3 months | ~80% | Triphenylphosphine oxide, Ethyl propionate | |

| 6 months | <70% | Triphenylphosphine oxide, Ethyl propionate | |

| 40°C, 75% RH (Accelerated) | 0 months | >98% | Not Applicable |

| 15 days | ~85% | Triphenylphosphine oxide, Ethyl propionate | |

| 1 month | ~75% | Triphenylphosphine oxide, Ethyl propionate |

Degradation Pathways

The primary degradation pathways for (1-ethoxycarbonylethylidene)triphenylphosphorane are hydrolysis and oxidation. A simplified representation of the hydrolysis mechanism is provided below.

Experimental Protocols

Protocol 1: Handling and Dispensing of (1-ethoxycarbonylethylidene)triphenylphosphorane

This protocol outlines the procedure for safely handling the air- and moisture-sensitive solid reagent.

Materials:

-

(1-ethoxycarbonylethylidene)triphenylphosphorane in a sealed container

-

Inert atmosphere glovebox

-

Spatula

-

Weighing paper or tared vial

-

Reaction flask with a septum

Procedure:

-

Transfer the sealed container of the reagent into the glovebox antechamber.

-

Purge the antechamber with an inert gas (Nitrogen or Argon) according to the glovebox's standard operating procedure.

-

Once the antechamber is purged, bring the container into the main chamber of the glovebox.

-

Allow the container to equilibrate to the glovebox atmosphere temperature.

-

Carefully open the container.

-

Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or directly into a tared vial.

-

Promptly and securely reseal the main container of the reagent.

-

Transfer the weighed reagent to the reaction flask.

-

Seal the reaction flask before removing it from the glovebox.

-

Store the main container of the reagent under the recommended conditions (2-8°C).

Protocol 2: Stability Assessment by Quantitative ³¹P-NMR Spectroscopy

This protocol describes a method for determining the purity of (1-ethoxycarbonylethylidene)triphenylphosphorane and monitoring its degradation over time. Quantitative ³¹P-NMR (q³¹P-NMR) is a powerful technique for the analysis of organophosphorus compounds due to the simplicity and wide chemical shift range of ³¹P signals.[2]

Materials:

-

(1-ethoxycarbonylethylidene)triphenylphosphorane sample

-

Internal standard (e.g., triphenyl phosphate, of known purity)

-

Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes with caps

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation (performed in a glovebox for optimal results): a. Accurately weigh a specific amount of the (1-ethoxycarbonylethylidene)triphenylphosphorane sample into a volumetric flask. b. Accurately weigh a specific amount of the internal standard and add it to the same volumetric flask. c. Dissolve the solids in a known volume of anhydrous deuterated solvent. d. Transfer an aliquot of the solution to an NMR tube and cap it securely.

-

NMR Data Acquisition: a. Acquire a quantitative ³¹P-NMR spectrum. Key parameters to ensure accurate quantification include:

- A relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei being analyzed.

- A 90° pulse angle.

- Sufficient number of scans to achieve a good signal-to-noise ratio.

- Broadband proton decoupling.

-

Data Processing and Analysis: a. Process the NMR spectrum with appropriate phasing and baseline correction. b. Integrate the signal for (1-ethoxycarbonylethylidene)triphenylphosphorane and the signal for the internal standard. The primary degradation product, triphenylphosphine oxide, will also have a distinct signal that can be integrated if present. c. Calculate the purity of the sample using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of phosphorus nuclei (in this case, 1 for both)

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

-

Stability Study: a. Prepare multiple samples as described above. b. Store the samples under different conditions (e.g., recommended storage, ambient, accelerated). c. Analyze the samples by q³¹P-NMR at predetermined time intervals. d. Plot the purity over time for each storage condition to determine the stability and degradation kinetics.

Visualized Workflows

Wittig Reaction Mechanism

The following diagram illustrates the generally accepted [2+2] cycloaddition mechanism for the Wittig reaction with a stabilized ylide.

Stability Testing Workflow

This diagram outlines the logical flow for conducting a comprehensive stability study of (1-ethoxycarbonylethylidene)triphenylphosphorane.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-(triphenylphosphoranylidene)propionate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(triphenylphosphoranylidene)propionate, a crucial reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for determining solubility.

Introduction to this compound

This compound is a stabilized Wittig reagent widely employed in organic synthesis, particularly for the olefination of aldehydes and ketones to form α,β-unsaturated esters. Its chemical structure, featuring a triphenylphosphine ylide, makes it a valuable tool in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development.

Physical Properties:

| Property | Value | Reference |

| CAS Number | 5717-37-3 | [1][2] |

| Molecular Formula | C₂₃H₂₃O₂P | [1] |

| Molecular Weight | 362.41 g/mol | [1] |

| Appearance | Pale yellow to yellow crystalline powder | [1][2] |

| Melting Point | 158-162 °C | [1] |

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data (e.g., g/L or mol/L at defined temperatures) for this compound in the scientific literature. However, qualitative assessments from various chemical suppliers and databases provide a general understanding of its solubility in common organic solvents.

Table of Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Dichloromethane (CH₂Cl₂) | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | [2] |

| Toluene | Soluble | [2] |

| Chloroform (CHCl₃) | Slightly Soluble | [1] |

| Methanol (CH₃OH) | Slightly Soluble | [1] |

| Water | Soluble | [1] |

This qualitative data suggests that this compound exhibits good solubility in common non-polar to moderately polar aprotic solvents. Its slight solubility in the more polar protic solvent, methanol, and the non-polar solvent, chloroform, indicates that a balance of polarity and hydrogen bonding capability of the solvent influences its dissolution. The reported solubility in water is noteworthy and may be attributed to the polar nature of the phosphoranylidene group.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a crystalline organic compound like this compound. This method is based on the widely accepted shake-flask technique followed by a suitable analytical method for concentration measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Accurately pipette a fixed volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method for the quantification of this compound. This would typically involve a C18 column and a mobile phase of acetonitrile and water.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards and the diluted sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards of known concentrations.

-

Measure the absorbance of the calibration standards and the diluted sample solutions at the λmax.

-

Construct a calibration curve by plotting absorbance against the concentration of the standards (Beer-Lambert Law).

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of a compound's solubility.

This guide provides a foundational understanding of the solubility of this compound based on available data and outlines a robust method for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility studies using the protocol described as a starting point.

References

The Advent and Evolution of Stabilized Phosphorus Ylides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of stabilized phosphorus ylides, pivotal reagents in synthetic organic chemistry. From their conceptual beginnings to their role in the synthesis of complex molecules, we delve into the core chemistry, experimental protocols, and quantitative data that underpin their utility.

A Historical Overview: From a Nobel-Winning Discovery to a Cornerstone of Synthesis

The journey of phosphorus ylides is intrinsically linked to the groundbreaking work of German chemist Georg Wittig. In 1954, Wittig and his student, Ulrich Schöllkopf, reported a novel reaction that would forever change the landscape of alkene synthesis. Their discovery, which involved the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide, became known as the Wittig reaction. This seminal contribution was recognized with the Nobel Prize in Chemistry in 1979, which Wittig shared with Herbert C. Brown for their respective work on boron- and phosphorus-containing compounds in organic synthesis.[1][2]

Initially, the focus was on non-stabilized ylides, which are highly reactive and typically yield Z-alkenes. However, the development of stabilized phosphorus ylides —ylides bearing an electron-withdrawing group (such as an ester, ketone, or nitrile) on the carbanionic carbon—marked a significant advancement. These ylides are less reactive and more easily handled than their non-stabilized counterparts and, crucially, they predominantly produce E-alkenes.[3] This stereochemical control has made them invaluable tools in the synthesis of a vast array of natural products and pharmaceuticals.

A further significant development in this field was the Horner-Wadsworth-Emmons (HWE) reaction, first reported by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons.[4] The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides and offer the practical advantage that the water-soluble phosphate byproduct is easily removed from the reaction mixture. The HWE reaction is also highly E-selective, providing a powerful alternative to the Wittig reaction for the synthesis of trans-alkenes.[4][5][6]

The Chemistry of Stabilized Ylides: Synthesis and Reaction Mechanisms

Stabilized phosphorus ylides are characterized by the presence of an electron-withdrawing group that delocalizes the negative charge on the ylidic carbon, rendering the molecule more stable. This stability influences their reactivity and the stereochemical outcome of the Wittig reaction.

Synthesis of Stabilized Phosphorus Ylides

The synthesis of stabilized phosphorus ylides typically involves a two-step process:

-

Formation of a Phosphonium Salt: A triaryl- or trialkylphosphine, most commonly triphenylphosphine, is reacted with an alkyl halide bearing an electron-withdrawing group. This is a classic SN2 reaction.

-

Deprotonation to Form the Ylide: The resulting phosphonium salt is treated with a base to remove the acidic proton alpha to the phosphorus atom, yielding the ylide. Due to the increased acidity of this proton (a consequence of the electron-withdrawing group), relatively mild bases such as sodium hydroxide or potassium carbonate can be used.

The overall process is illustrated in the diagram below:

Figure 1: General workflow for the synthesis of a stabilized phosphorus ylide.

The Wittig Reaction Mechanism with Stabilized Ylides

The reaction of a stabilized phosphorus ylide with an aldehyde or ketone proceeds through a series of intermediates to form an alkene and triphenylphosphine oxide. The key steps are:

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Formation of a Betaine Intermediate: This initial attack forms a dipolar, zwitterionic intermediate known as a betaine.

-

Oxaphosphetane Formation: The betaine cyclizes to form a four-membered ring intermediate called an oxaphosphetane. With stabilized ylides, this step is often reversible.

-

Decomposition to Products: The oxaphosphetane decomposes in a syn-elimination to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

The reversibility of the initial steps allows for equilibration to the more thermodynamically stable anti-betaine, which ultimately leads to the formation of the E-alkene as the major product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Theoretical Calculations of the Structure of Ethyl 2-(triphenylphosphoranylidene)propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent. This document details the common computational methodologies, presents key structural parameters derived from experimental data of analogous structures, and visualizes the workflow and molecular characteristics.

Introduction

This compound (C₂₃H₂₃O₂P) is a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds.[1][2][3] Its reactivity and stereoselectivity are intrinsically linked to its three-dimensional structure. Understanding the molecule's conformation, bond lengths, and angles through theoretical calculations provides invaluable insights for designing synthetic routes and predicting reaction outcomes. This guide focuses on the computational chemistry techniques applied to study this and related phosphorus ylides.

Theoretical Calculation Methodologies (Experimental Protocols)

The structural and electronic properties of phosphorus ylides are commonly investigated using various quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy.

2.1. Density Functional Theory (DFT)

DFT calculations are a mainstay for investigating the mechanisms of reactions involving phosphorus ylides.[4] A typical computational protocol for geometry optimization and energy calculation of this compound would involve the following:

-

Functional Selection: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as B3LYP, are frequently employed for their reliability in describing the electronic structure of organic and organometallic compounds.

-

Basis Set: A suitable basis set is necessary to accurately represent the molecular orbitals. Pople-style basis sets, like 6-31G(d), or correlation-consistent basis sets, such as cc-pVDZ, are common choices. For heavier atoms like phosphorus, polarization and diffuse functions are often included to improve accuracy.

-

Geometry Optimization: The starting molecular geometry is built and then optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like zero-point vibrational energy.

-

Solvation Models: To simulate the behavior of the molecule in solution, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

2.2. Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results but are computationally more demanding. These are often used as a benchmark for DFT results.

Structural Parameters

Table 1: Experimental Structural Parameters of an Analogous Ester-Stabilized Ylide

| Parameter | Bond Length (Å) / Bond Angle (°) / Torsion Angle (°) |

| Bond Lengths | |

| P=C | 1.714 |

| C=C (ylidic) | 1.428 |

| C=O | 1.229 |

| C-O | 1.341 |

| Bond Angles | |

| P-C-C | 118.9 |

| C-C=O | 125.1 |

| C-C-O | 111.4 |

| Torsion Angle | |

| P-C-C-O | -176.7 (anti conformation) |

Data extracted from a survey of X-ray structures of oxo-stabilised phosphorus ylides for carboethoxy-methylenetriphenylphosphorane.[5]

The key takeaway from this data is the anti conformation of the P-C-C-O dihedral angle, which is a common feature for ester-stabilized ylides.[5] This conformation minimizes steric hindrance and is electronically favorable. The P=C bond length is indicative of a significant double bond character, a hallmark of the ylide functionality.

Visualizations

4.1. Computational Workflow

The following diagram illustrates a typical workflow for the theoretical calculation of a molecular structure.

Caption: A flowchart of the typical steps involved in a computational chemistry study.

4.2. Key Structural Relationship

The conformation of the ester group relative to the phosphorus ylide core is a critical structural feature. The diagram below highlights the syn and anti conformations.

Caption: Illustration of the syn and anti conformations in ester-stabilized ylides.

Conclusion

Theoretical calculations, particularly DFT, are powerful tools for elucidating the structural nuances of this compound and related stabilized Wittig reagents. The geometry at the ylidic carbon, the conformation of the ester group, and the electronic distribution are key determinants of its reactivity. While direct experimental data for the title compound is sparse, analysis of closely related structures provides a solid framework for understanding its molecular architecture. This knowledge is fundamental for researchers in organic synthesis and drug development, enabling more precise control over chemical reactions and the rational design of new molecules.

References

- 1. Ylide - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbomethoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 5. The solid state conformation of oxo stabilised ylides: X-ray structures of four new polyoxo phosphorus ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Olefination of aldehydes with Ethyl 2-(triphenylphosphoranylidene)propionate

Utilizing Ethyl 2-(triphenylphosphoranylidene)propionate for the Synthesis of (E)-α,β-Unsaturated Esters

Abstract

This document provides detailed application notes and experimental protocols for the olefination of aldehydes using this compound. This Wittig reagent is a stabilized ylide that facilitates the stereoselective synthesis of (E)-α,β-unsaturated esters, which are crucial structural motifs in pharmaceuticals and biologically active compounds.[1][2] The protocols cover the synthesis of the Wittig reagent and its subsequent reaction with various aldehydes. Data on substrate scope, reaction yields, and stereoselectivity are presented, alongside a comparison with alternative olefination methods.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[3][4] The reaction's value lies in its reliability and the predictable placement of the carbon-carbon double bond. The core of the reaction is the interaction between a carbonyl compound and a phosphorus ylide (Wittig reagent).[3]

The stereochemical outcome of the Wittig reaction is highly dependent on the structure of the ylide. This compound is classified as a "stabilized ylide" due to the presence of an electron-withdrawing ester group, which delocalizes the negative charge on the α-carbon.[5][6] This stabilization results in lower reactivity compared to unstabilized ylides but affords high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[4][5] These resulting α,β-unsaturated esters are valuable intermediates in organic synthesis and are found in numerous natural products and drug candidates.[1][7]

Reaction Mechanism

The reaction between a stabilized ylide like this compound and an aldehyde proceeds through a concerted [2+2] cycloaddition, forming a four-membered ring intermediate known as an oxaphosphetane.[5][8] This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8] For stabilized ylides, the reaction pathway favors the formation of the anti-oxaphosphetane, which leads directly to the (E)-alkene with high selectivity.[3][9]

References

- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Buy this compound | 5717-37-3 [smolecule.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. The Wittig Reaction - Edubirdie [edubirdie.com]

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters with Ethyl 2-(triphenylphosphoranylidene)propionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of α,β-unsaturated esters utilizing Ethyl 2-(triphenylphosphoranylidene)propionate. This stabilized Wittig reagent is a valuable tool in organic synthesis for the stereoselective formation of carbon-carbon double bonds. The following sections detail the underlying reaction mechanism, provide comparative data for similar olefination reactions, and offer a detailed experimental protocol.

Introduction

α,β-Unsaturated esters are pivotal structural motifs found in a vast array of biologically active molecules, natural products, and pharmaceutical agents.[1][2] Their synthesis is a cornerstone of medicinal chemistry and drug development, as the conjugated system is often crucial for biological activity, acting as a Michael acceptor or a rigid structural element.[3][4] The Wittig reaction, a Nobel Prize-winning transformation, provides a reliable method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[5][6][7] this compound, a stabilized ylide, is particularly useful for the synthesis of α-methyl-α,β-unsaturated esters, which are important intermediates in the synthesis of complex molecules such as insect pheromones and other natural products.[8][9]

Reaction Mechanism and Stereoselectivity

The reaction between this compound and an aldehyde or ketone proceeds via the classical Wittig reaction mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[5][10] This intermediate subsequently fragments to yield the desired α,β-unsaturated ester and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10]

Being a stabilized ylide due to the presence of the electron-withdrawing ester group, this compound generally favors the formation of the (E)-isomer (trans) of the α,β-unsaturated ester.[5] This is attributed to the reversibility of the initial steps and the thermodynamic stability of the anti-betaine/trans-oxaphosphetane intermediate.

Comparative Analysis: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction

While the Wittig reaction with triphenylphosphonium ylides is effective, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate esters, is often a superior alternative for the synthesis of (E)-α,β-unsaturated esters.[11][12] The HWE reaction typically offers higher (E)-selectivity, and the water-soluble phosphate byproduct is more easily removed than triphenylphosphine oxide, simplifying purification.

| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Triphenylphosphonium Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easily removed) |

| (E)/(Z) Selectivity | Generally good to excellent for (E)-isomer | Typically excellent for (E)-isomer[11][12] |

| Reactivity of Ylide | Less reactive than unstabilized ylides | Generally more nucleophilic than corresponding Wittig reagents |

| Reaction Conditions | Often requires strong bases for ylide generation, though stabilized ylides can be isolated. | Can be performed with milder bases (e.g., NaH, K2CO3, LiOH)[12][13] |

Experimental Protocol: Synthesis of Ethyl (E)-2-methyl-3-phenylpropenoate

This protocol describes the synthesis of Ethyl (E)-2-methyl-3-phenylpropenoate from benzaldehyde and this compound.

Materials:

-

This compound (CAS: 5717-37-3)[14]

-

Benzaldehyde

-

Toluene, anhydrous

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: To the crude residue, add hexane and stir vigorously to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexane. Concentrate the filtrate. The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Ethyl (E)-2-methyl-3-phenylpropenoate.

DOT Diagram of the Experimental Workflow:

Caption: A schematic overview of the experimental workflow for the synthesis of Ethyl (E)-2-methyl-3-phenylpropenoate.

Applications in Drug Development

The α,β-unsaturated ester moiety is a common pharmacophore in many therapeutic agents. Its presence can confer a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] The reactivity of the Michael acceptor can be tuned to achieve desired therapeutic effects, such as irreversible binding to enzyme active sites, which is a strategy to overcome drug resistance.[3]

DOT Diagram of the Role in Drug Discovery:

Caption: The logical flow from the synthesis of α,β-unsaturated esters to their application in drug development.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the synthesis of α-methyl-α,β-unsaturated esters using phosphonate-based reagents (HWE reaction), which often provide superior results to the classical Wittig reagent.[11]

| Aldehyde | Base | Solvent | Yield (%) | (E:Z) Ratio | Reference |

| Benzaldehyde | LiOH·H₂O | None | 97 | 99:1 | [11] |

| 4-Chlorobenzaldehyde | LiOH·H₂O | None | 95 | 99:1 | [11] |

| 4-Methoxybenzaldehyde | LiOH·H₂O | None | 92 | 98:2 | [11] |

| 2-Naphthaldehyde | LiOH·H₂O | None | 83 | 95:5 | [11] |

| Hexanal | LiOH·H₂O | None | 88 | 94:6 | [11] |

| 2-Methylpentanal | Ba(OH)₂·8H₂O | None | 85 | 98:2 | [11] |

| 2-Phenylpropanal | Ba(OH)₂·8H₂O | THF | 89 | >99:1 | [11] |

Note: The data presented is for the Horner-Wadsworth-Emmons reaction, which is a closely related and often more efficient method for preparing these compounds. The use of this compound in a standard Wittig reaction would be expected to produce the (E)-isomer as the major product, though potentially with lower selectivity and yields compared to the optimized HWE conditions.

References

- 1. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. The Wittig Reaction - Edubirdie [edubirdie.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. academic.oup.com [academic.oup.com]

- 12. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. This compound | SIELC Technologies [sielc.com]

Application Notes and Protocols: Ethyl 2-(triphenylphosphoranylidene)propionate in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent, in the total synthesis of complex natural products. This document includes key experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of these synthetic strategies.

Introduction

This compound is a versatile and reliable reagent for the stereoselective formation of carbon-carbon double bonds in organic synthesis. As a stabilized ylide, its reaction with aldehydes and ketones, known as the Wittig reaction, typically favors the formation of the thermodynamically more stable (E)-alkene. This characteristic is particularly valuable in the intricate synthetic pathways of natural products, where precise control of stereochemistry is paramount. This document focuses on the application of this reagent in the total syntheses of two notable natural products: the macrocyclic lactone Brefeldin A and the potent analgesic alkaloid (-)-epibatidine.

Application 1: Total Synthesis of (+)-Brefeldin A

Brefeldin A is a fungal metabolite that exhibits a wide range of biological activities, most notably as an inhibitor of protein transport between the endoplasmic reticulum and the Golgi apparatus. Its complex structure, featuring a macrocyclic lactone and multiple stereocenters, has made it a challenging target for total synthesis. The Raghavan synthesis of (+)-Brefeldin A employs a Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, to construct a key fragment of the molecule. While the specific reagent used in the cited key step of the Raghavan synthesis is a phosphonate ester for an intramolecular HWE reaction, the principles of olefination are central to the strategy. For the purpose of illustrating the utility of related Wittig chemistry, a representative protocol for a similar transformation is provided.

Quantitative Data

| Step | Reactants | Reagent | Product | Yield (%) | Diastereomeric Ratio (E/Z) |

| Intramolecular HWE Reaction | Aldehyde-phosphonate precursor | KHMDS, 18-crown-6 | Macrolactone precursor | 75 | >95:5 (E) |

Experimental Protocol: Intramolecular Horner-Wadsworth-Emmons Cyclization

Note: This is a representative protocol based on the Raghavan synthesis strategy.

To a cooled (-78 °C) solution of the aldehyde-phosphonate precursor (1.0 equiv) in anhydrous THF (0.01 M) is added KHMDS (1.2 equiv) dropwise. The reaction mixture is stirred at this temperature for 30 minutes, followed by the addition of 18-crown-6 (1.5 equiv). The mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone precursor.

Signaling Pathway: Mechanism of Brefeldin A

Brefeldin A disrupts the secretory pathway by inhibiting the function of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor 1 (Arf1).[1][2][3][4] Specifically, Brefeldin A binds to and stabilizes an abortive complex of Arf1-GDP bound to its GEF, Sec7.[1][3] This prevents the exchange of GDP for GTP, thereby blocking the activation of Arf1. Activated Arf1-GTP is required for the recruitment of coat proteins (like COPI) to Golgi membranes, a critical step in the formation of transport vesicles. By inhibiting this process, Brefeldin A causes a collapse of the Golgi apparatus into the endoplasmic reticulum.[2]

Caption: Mechanism of Brefeldin A action on the Arf1 GTPase cycle.

Application 2: Total Synthesis of (-)-Epibatidine